

Application Notes and Protocols for Cryo-EM Sample Preparation Utilizing CHAPSO Detergent

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Compound of Interest

Compound Name: CHAPSO

Cat. No.: B1662381

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Introduction

Cryogenic electron microscopy (cryo-EM) has become an indispensable tool in structural biology for determining the high-resolution structures of macromolecules. A critical bottleneck in the cryo-EM workflow is the preparation of high-quality vitrified specimens. Many biological macromolecules suffer from issues such as preferred orientation and interaction with the air-water interface (AWI), which can severely limit the quality and resolution of the final 3D reconstruction. The zwitterionic detergent, 3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate (**CHAPSO**), has emerged as a valuable additive to mitigate these challenges.^{[1][2][3]}

CHAPSO effectively reduces protein adsorption to the AWI and can disrupt the forces that cause particles to adopt a limited set of orientations in the vitreous ice.^{[1][4]} This application note provides a detailed protocol for the use of **CHAPSO** in cryo-EM sample preparation, including quantitative data for optimization and a step-by-step experimental workflow.

Data Presentation: Physicochemical Properties and Working Concentrations of CHAPSO

The successful application of **CHAPSO** is highly dependent on its concentration, which should be optimized for each specific sample. The critical micelle concentration (CMC) is a key

parameter, as **CHAPSO**'s effect on particle distribution is often most pronounced at or near its CMC.[\[1\]](#)[\[4\]](#)

Parameter	Value	Notes
Molecular Formula	C ₃₂ H ₅₈ N ₂ O ₈ S	-
Molecular Weight	630.88 g/mol	-
Type	Zwitterionic	Possesses both a positive and negative charge, resulting in a net neutral charge.
Critical Micelle Concentration (CMC)	8 mM	The concentration at which detergent monomers begin to form micelles. This is a critical value for optimizing cryo-EM sample preparation. [1] [4]
Aggregation Number	11	The average number of detergent molecules in a single micelle.
Average Micellar Weight	~7,000 Da	The average molecular weight of a CHAPSO micelle.
Recommended Starting Concentration for Cryo-EM	8 mM (approximately 0.5% w/v)	This concentration has been shown to be effective at eliminating orientation bias for some samples. [1] [4]
Concentration Range for Optimization	2 mM - 10 mM	The optimal concentration is sample-dependent and may need to be empirically determined.

Experimental Protocols

This protocol outlines the key steps for preparing cryo-EM grids with the addition of **CHAPSO** to the sample.

Materials

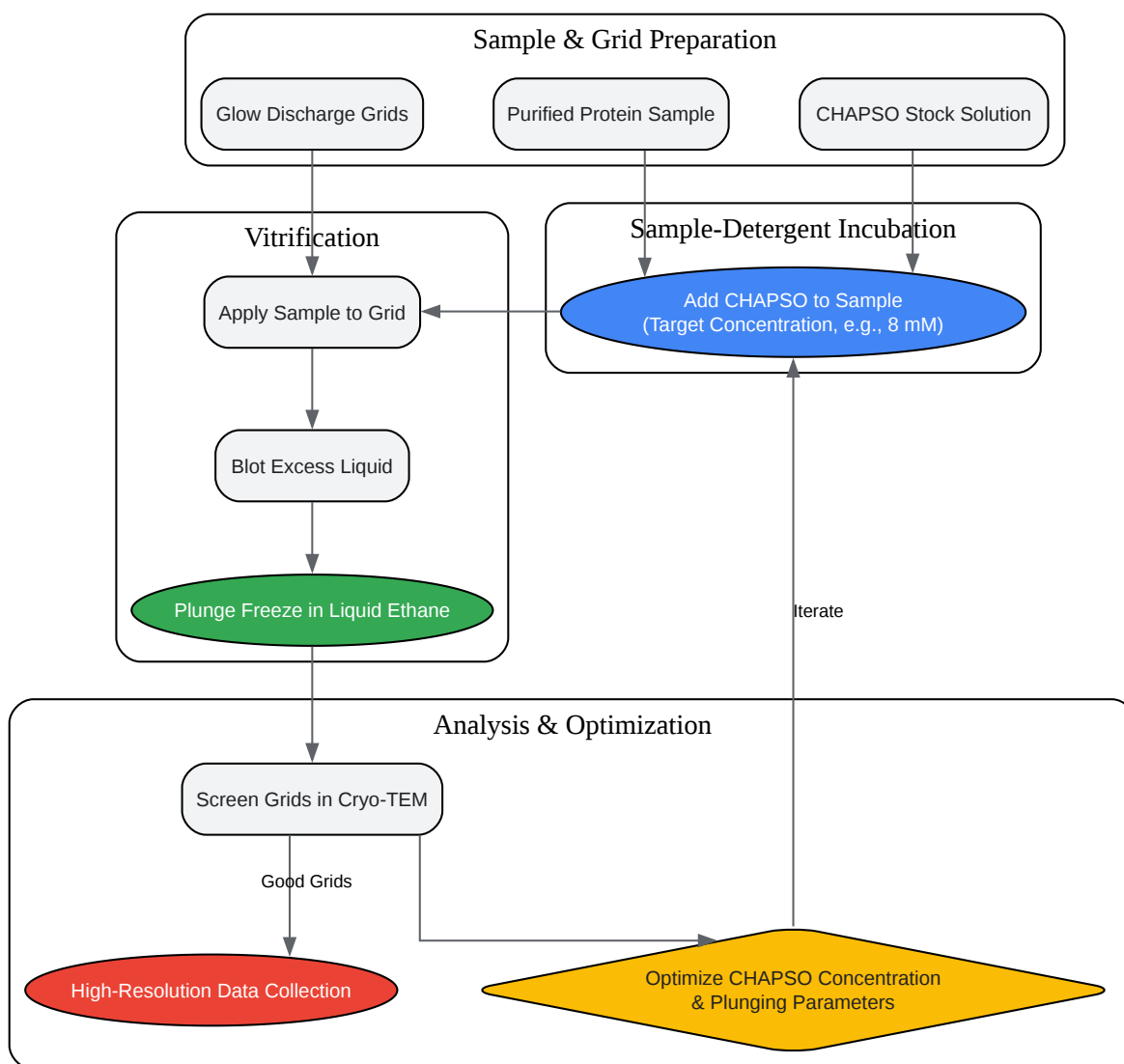
- Purified protein sample at a suitable concentration for cryo-EM (typically 0.1 - 5 mg/mL).
- **CHAPSO** detergent (high purity).
- Sample buffer (ensure it is compatible with your protein and cryo-EM).
- Cryo-EM grids (e.g., Quantifoil, C-flat).
- Plunge-freezing apparatus (e.g., Vitrobot, Leica EM GP).
- Pipettes and sterile, low-retention pipette tips.
- Glow discharger.

Protocol

- Preparation of **CHAPSO** Stock Solution:
 - Prepare a 10X stock solution of **CHAPSO** (e.g., 80 mM) in the same buffer as your protein sample.
 - Ensure the stock solution is fully dissolved and well-mixed. Store at -20°C for long-term storage.
- Glow Discharging of Cryo-EM Grids:
 - To ensure a hydrophilic surface for even sample spreading, glow discharge the cryo-EM grids immediately before use.
 - Typical settings are 15-30 seconds at 15-30 mA, but this may vary depending on the instrument and grid type.
- Sample Preparation with **CHAPSO**:
 - Thaw your purified protein sample and the **CHAPSO** stock solution on ice.

- Centrifuge the protein sample at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to remove any aggregates.
- Just prior to grid preparation, add the 10X **CHAPSO** stock solution to your protein sample to achieve the desired final concentration. A recommended starting point is the CMC of 8 mM.^{[1][4]}
- Gently mix by pipetting, avoiding the introduction of air bubbles. Do not vortex.
- Incubate the sample with **CHAPSO** on ice for a short period (e.g., 5-10 minutes) before application to the grid.
- Plunge Freezing:
 - Set up the plunge-freezing apparatus to the desired temperature (typically 4°C) and humidity (e.g., >95%) to minimize sample evaporation.
 - Apply 3-4 µL of the protein-**CHAPSO** mixture to the glow-discharged side of the cryo-EM grid.
 - Blot the grid to remove excess liquid. Blotting time and force are critical parameters that need to be optimized for each sample to achieve appropriate ice thickness.
 - Immediately plunge the grid into liquid ethane (or a liquid ethane/propane mixture) to vitrify the sample.
- Grid Screening and Optimization:
 - Screen the vitrified grids using a cryo-electron microscope to assess ice thickness, particle distribution, and the presence of different particle orientations.
 - If preferred orientation or particle aggregation is still observed, consider optimizing the **CHAPSO** concentration. A concentration gradient (e.g., 2 mM, 4 mM, 6 mM, 8 mM, 10 mM) can be tested to find the optimal condition for your specific sample.

Mandatory Visualization



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Caption: Workflow for cryo-EM sample preparation using **CHAPSO** detergent.

Concluding Remarks

The addition of **CHAPSO** detergent to cryo-EM samples is a powerful strategy to overcome common challenges such as preferred particle orientation and interactions with the air-water interface. By carefully optimizing the **CHAPSO** concentration, researchers can significantly improve the quality of their vitrified specimens, leading to higher resolution and more reliable 3D reconstructions. The protocol provided here serves as a comprehensive guide for the effective implementation of **CHAPSO** in the cryo-EM workflow.

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